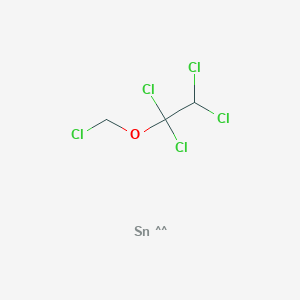
CID 71337062
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71337062” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71337062 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step synthesis, including the use of catalysts, solvents, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Continuous flow methods and automated synthesis techniques are often employed in industrial settings to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: CID 71337062 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
CID 71337062 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or a tool for studying biological processes. In industry, it could be used in the development of new materials or as a component in various chemical processes .
Mechanism of Action
The mechanism of action of CID 71337062 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The detailed mechanism of action would be elucidated through experimental studies and computational modeling .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71337062 can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks .
Uniqueness: this compound may exhibit unique properties that distinguish it from other similar compounds. These properties could include higher reactivity, selectivity, or stability under certain conditions.
Properties
Molecular Formula |
C3H3Cl5OSn |
|---|---|
Molecular Weight |
351.0 g/mol |
InChI |
InChI=1S/C3H3Cl5O.Sn/c4-1-9-3(7,8)2(5)6;/h2H,1H2; |
InChI Key |
AGHABVKECXBADD-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(Cl)Cl)(Cl)Cl)Cl.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















